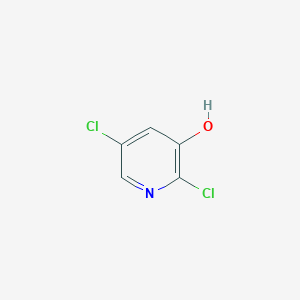

2,5-Dichloropyridin-3-ol

説明

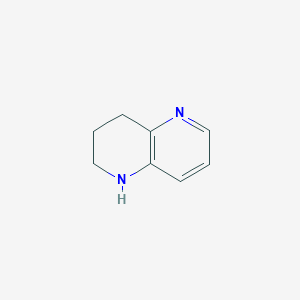

2,5-Dichloropyridin-3-ol is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. The chlorinated pyridines are known for their role in coordination chemistry, forming complexes with various metals, and for their potential use in materials science, particularly in the development of materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of chlorinated pyridines can involve various strategies, including cyclization reactions. For instance, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized using a copper-catal

科学的研究の応用

Functionalization of Dichloropyridines : 2,5-Dichloropyridin-3-ol can undergo selective functionalization at various sites. Marzi, Bigi, and Schlosser (2001) found that depending on the reagents used, 2,5-dichloropyridine can be attacked at either the 4- or 6-positions, allowing for diverse derivatization strategies (Marzi, Bigi, & Schlosser, 2001).

Synthesis Methods : Gong Hong-lie (2011) investigated synthetic methods of 2,3-dichloropyridine, an important chemical intermediate for synthesizing chlorantranihprole, indicating the significance of dichloropyridines in chemical synthesis (Gong Hong-lie, 2011).

Electroreduction Mechanisms : Kashti-Kaplan and Kirowa-Eisner (1979) studied the electroreduction of dihalopyridines, including 2,5-dichloropyridine, in ethanol-water media. They proposed a mechanism involving protonation, electronation, and C–X bond cleavage (Kashti-Kaplan & Kirowa-Eisner, 1979).

Alkoxycarbonylation Reactions : Bessard and Roduit (1999) explored the mono- or dicarbonylation of 2,3-dichloropyridines, a process that could be relevant for 2,5-dichloropyridine derivatives in pharmaceutical and material science applications (Bessard & Roduit, 1999).

Nucleophilic Ring Opening Reactions : Kelebekli (2013) found that 2,5-dichloropyridine can be used to obtain ethoxy-epoxy-dihydroisoquinolines through a rhodium-catalyzed ring-opening reaction, demonstrating its utility in complex organic synthesis (Kelebekli, 2013).

Halogen/Halogen Displacement : Schlosser and Cottet (2002) found that 2,5-dichloropyridine undergoes halogen displacement exclusively at the 2-position, indicating its potential in halogen exchange chemistry (Schlosser & Cottet, 2002).

Photochemical Chlorination Mechanism : Hao Jin (2005) studied the photochemical chlorination of chloropyridines, including the formation of 2,5-dichloropyridine, providing insights into the reaction mechanisms of halogenated pyridines (Hao Jin, 2005).

Safety And Hazards

特性

IUPAC Name |

2,5-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTLKHQBGBOLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432502 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridin-3-ol | |

CAS RN |

53335-73-2 | |

| Record name | 2,5-dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)